molecular formula C9H11N B1607219 N-Benzylideneethylamine CAS No. 6852-54-6

N-Benzylideneethylamine

Cat. No.: B1607219
CAS No.: 6852-54-6
M. Wt: 133.19 g/mol
InChI Key: IIVYBNBDIDWPQV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylideneethylamine typically involves the reaction of ethanamine with benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond between the nitrogen of ethanamine and the carbonyl carbon of benzaldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Benzylideneethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Regeneration of ethanamine.

    Substitution: Various substituted phenylmethylene derivatives.

Scientific Research Applications

N-Benzylideneethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzylideneethylamine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. Additionally, the phenylmethylene group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Ethanamine, N-methyl-
  • Ethanamine, N-ethyl-
  • Phenethylamine

Comparison: N-Benzylideneethylamine is unique due to the presence of the phenylmethylene group, which imparts distinct chemical properties compared to other ethanamine derivatives. This group enhances the compound’s ability to participate in aromatic interactions and electrophilic substitution reactions, making it more versatile in synthetic applications.

Properties

IUPAC Name

N-ethyl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVYBNBDIDWPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064491
Record name Ethanamine, N-(phenylmethylene)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6852-54-6
Record name N-(Phenylmethylene)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6852-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N-(phenylmethylene)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-(phenylmethylene)-
Source EPA Chemicals under the TSCA
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Record name Ethanamine, N-(phenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylidene(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(Phenylmethylene)ethanamine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzylideneethylamine
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